molecular formula C16H15BrFNO3 B427168 3-bromo-5-ethoxy-N-(4-fluorophenyl)-4-methoxybenzamide

3-bromo-5-ethoxy-N-(4-fluorophenyl)-4-methoxybenzamide

Cat. No. B427168
M. Wt: 368.2g/mol
InChI Key: KPFNCQBDQIVSJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-bromo-5-ethoxy-N-(4-fluorophenyl)-4-methoxybenzamide is a member of benzamides.

Scientific Research Applications

  • Antioxidant Properties : Bromophenol derivatives, which include compounds similar in structure to 3-bromo-5-ethoxy-N-(4-fluorophenyl)-4-methoxybenzamide, have shown potent scavenging activity against radicals. These compounds, obtained from the marine red alga Rhodomela confervoides, demonstrate potential application in food and pharmaceutical fields as natural antioxidants (Li, Li, Gloer, & Wang, 2012).

  • Photodynamic Therapy for Cancer : A study on zinc phthalocyanine substituted with new benzenesulfonamide derivative groups, which are structurally related to the compound of interest, highlights its application in photodynamic therapy for cancer treatment. The compound's high singlet oxygen quantum yield and good fluorescence properties make it a significant candidate for Type II photosensitizers (Pişkin, Canpolat, & Öztürk, 2020).

  • GPR35 Agonists : Research on N-[2-(1H-tetrazol-5-yl)phenyl]benzamide derivatives, related to the compound , demonstrates their use as potent GPR35 agonists. This finding is significant for developing treatments for pain, inflammatory, and metabolic diseases (Wei et al., 2018).

  • Antidiabetic Potential : A similar compound, (E)-N-(4-(3-(5-bromo-4-hydroxy-2-methoxyphenyl)acryloyl) phenyl)-4-tert-butylbenzamide (SN158), shows antidiabetic potential through PPARα/γ dual activation. This suggests its use as a therapeutic agent against type 2 diabetes and related metabolic disorders (Jung et al., 2017).

  • Molecular Structure Studies : The molecular structure of N-3-hydroxyphenyl-4-methoxybenzamide, a compound related to the one , was investigated to understand the impact of intermolecular interactions on molecular geometry. This research aids in the development of new drugs and materials (Karabulut et al., 2014).

  • Antibacterial Properties : Bromophenols from the marine red alga Rhodomela confervoides, structurally related to the compound, exhibit moderate antibacterial activity. This suggests potential applications in developing new antibacterial agents (Xu et al., 2003).

  • PET Imaging Studies : Research involving derivatives of benzamide, such as 3-bromo-5-ethoxy-N-(4-fluorophenyl)-4-methoxybenzamide, has been conducted in the context of PET imaging, specifically studying the 5-HT1A receptors (Plenevaux et al., 2000).

  • Antiviral Activity : N-Phenylbenzamide derivatives, closely related to the compound, have demonstrated anti-EV 71 activities, indicating potential as lead compounds for anti-EV 71 drug development (Ji et al., 2013).

properties

Product Name

3-bromo-5-ethoxy-N-(4-fluorophenyl)-4-methoxybenzamide

Molecular Formula

C16H15BrFNO3

Molecular Weight

368.2g/mol

IUPAC Name

3-bromo-5-ethoxy-N-(4-fluorophenyl)-4-methoxybenzamide

InChI

InChI=1S/C16H15BrFNO3/c1-3-22-14-9-10(8-13(17)15(14)21-2)16(20)19-12-6-4-11(18)5-7-12/h4-9H,3H2,1-2H3,(H,19,20)

InChI Key

KPFNCQBDQIVSJG-UHFFFAOYSA-N

SMILES

CCOC1=C(C(=CC(=C1)C(=O)NC2=CC=C(C=C2)F)Br)OC

Canonical SMILES

CCOC1=C(C(=CC(=C1)C(=O)NC2=CC=C(C=C2)F)Br)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-bromo-5-ethoxy-N-(4-fluorophenyl)-4-methoxybenzamide
Reactant of Route 2
Reactant of Route 2
3-bromo-5-ethoxy-N-(4-fluorophenyl)-4-methoxybenzamide
Reactant of Route 3
Reactant of Route 3
3-bromo-5-ethoxy-N-(4-fluorophenyl)-4-methoxybenzamide
Reactant of Route 4
Reactant of Route 4
3-bromo-5-ethoxy-N-(4-fluorophenyl)-4-methoxybenzamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
3-bromo-5-ethoxy-N-(4-fluorophenyl)-4-methoxybenzamide
Reactant of Route 6
Reactant of Route 6
3-bromo-5-ethoxy-N-(4-fluorophenyl)-4-methoxybenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.